molecular formula C₆₂¹³C₂H₁₀₉D₄N₁₁O₁₃ B1158647 Cyclosporin A-13C2,d4 Acetate

Cyclosporin A-13C2,d4 Acetate

Cat. No.: B1158647
M. Wt: 1250.65
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclosporin A-13C2,d4 Acetate is a stable isotope-labeled analog of Cyclosporin A, a cyclic undecapeptide immunosuppressant. This compound is specifically modified with two carbon-13 (¹³C) atoms and four deuterium (²H) atoms, resulting in a molecular formula of C62¹³C2H109D4N11O13 and a molecular weight of 1250.65 g/mol . It is primarily used as an internal standard in mass spectrometry (MS)-based assays due to its near-identical chemical behavior to non-labeled Cyclosporin A, enabling precise quantification in complex biological matrices . Its applications span pharmacokinetic studies, metabolic pathway analysis, and drug-drug interaction research .

Properties

Molecular Formula

C₆₂¹³C₂H₁₀₉D₄N₁₁O₁₃

Molecular Weight

1250.65

Synonyms

Cyclosporine-13C2,d4 Acetate;  Ciclosporin-13C2,d4 Acetate;  Atopica-13C2,d4 Acetate;  Sandimmun(e)-13C2,d4 Acetate;  Neoral-13C2,d4 Acetate;  Optimmune-13C2,d4 Acetate;  Restasis-13C2,d4 Acetate

Origin of Product

United States

Comparison with Similar Compounds

Isotope-Labeled Cyclosporin A Analogs

The following table compares Cyclosporin A-13C2,d4 Acetate with other stable isotope-labeled Cyclosporin A derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Isotopic Labels Purity Primary Application Reference
This compound C62¹³C2H109D4N11O13 1250.65 ¹³C (2), ²H (4) >95% HPLC MS internal standard, metabolic studies
[²H4]-Cyclosporin A Acetate C64H109D4N11O13 1248.67 ²H (4) 97.1% HPLC MS quantification, drug monitoring
[¹³C2,²H4]-Cyclosporin A Acetate C62¹³C2H105D4N11O13* ~1248.65* ¹³C (2), ²H (4) >95% HPLC Metabolic tracer studies
[²H12]-Cyclosporin A C62H97D12N11O12 ~1210.80* ²H (12) >95% HPLC High-sensitivity MS assays

*Estimated based on isotopic substitution.

Key Findings:

Isotopic Composition: this compound uniquely combines both ¹³C and ²H labels, enhancing detection specificity in MS by reducing overlap with endogenous compounds compared to singly labeled analogs like [²H4]-Cyclosporin A Acetate .

Molecular Weight Differences: The addition of ¹³C and ²H increases molecular weight by ~2–4 Da per label, critical for distinguishing labeled vs. non-labeled forms in MS .

Purity : Most analogs exceed 95% purity, ensuring reliability in analytical applications .

Structural and Functional Analogs

(a) Dihydro-CsA M17 Metabolite
  • Structure : (8-hydroxy-6,7-dihydro-MeBMT1) cyclosporin, a reduced metabolite of Cyclosporin A .
  • Role : Unlike this compound, dihydro-CsA M17 is a natural metabolite identified in human blood and urine, offering insights into Cyclosporin A’s metabolic degradation .
(b) FK506 (Tacrolimus)
  • Functional Similarity: Both Cyclosporin A and FK506 are immunosuppressants targeting calcineurin. However, FK506 lacks a stable isotope-labeled acetate derivative comparable to this compound .
  • Transport Properties : Both are substrates for P-glycoprotein, influencing their cellular accumulation and requiring isotopic analogs for transport studies .

Mass Spectrometry

  • This compound’s dual labeling minimizes isotopic interference, improving accuracy in multi-analyte panels compared to [²H4]-labeled versions .
  • Demonstrated in pharmacokinetic studies to achieve a linear dynamic range of 1–1000 ng/mL in blood .

Metabolic Studies

  • Used to track Cyclosporin A’s conversion into metabolites like dihydro-CsA M17, revealing hepatic CYP3A4 as the primary metabolic enzyme .

Drug-Drug Interactions

  • This compound aids in studying interactions with transporters (e.g., P-glycoprotein) and enzymes (e.g., CYP3A4), critical for dose optimization .

Q & A

Q. How does the isotopic labeling of Cyclosporin A-13C2,d4 Acetate enhance its utility in pharmacokinetic studies?

The stable isotope labeling (13C and deuterium) in this compound enables precise quantification in complex biological matrices via mass spectrometry (MS). The isotopic labels allow differentiation from endogenous cyclosporins and metabolites, reducing background interference. This is critical for accurate pharmacokinetic profiling, such as determining bioavailability and tissue distribution. The compound serves as an internal standard in MS workflows, ensuring reproducibility by matching the ionization efficiency and chromatographic behavior of the unlabeled analyte .

Q. What methodological considerations are essential when using this compound as an internal standard in LC-MS/MS assays?

Key considerations include:

  • Chromatographic separation : Optimize mobile phases (e.g., acetonitrile/water/methanol mixtures) to resolve isotopic variants from matrix components .
  • Ion suppression testing : Validate the absence of matrix effects on the labeled compound by spiking into blank biological samples .
  • Calibration curves : Use a fixed ratio of labeled to unlabeled compound to correct for batch-to-batch variability .
  • Stability : Confirm isotopic integrity under storage and processing conditions (e.g., freeze-thaw cycles) .

Q. How can researchers design experiments to study Cyclosporin A’s interaction with membrane transporters like NTCP?

this compound can be used in competitive uptake assays to quantify inhibition of transporters such as NTCP (sodium taurocholate co-transporting polypeptide). Example steps:

  • Incubate NTCP-expressing cells with labeled cyclosporin and a known substrate (e.g., deuterated taurocholate).
  • Measure substrate uptake inhibition via LC-MS/MS.
  • Calculate IC50 values using dose-response curves (e.g., Cyclosporin A IC50 = 0.93 ± 0.07 µM for NTCP) .

Advanced Research Questions

Q. What strategies are effective for tracing this compound’s metabolic pathways in hepatic models?

  • Isotope ratio monitoring : Use high-resolution MS to track 13C incorporation into metabolites, distinguishing phase I (hydroxylation) and phase II (glucuronidation) products .
  • Enzyme inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify primary metabolic routes .
  • Tissue-specific profiling : Compare metabolite patterns in hepatocytes vs. microsomal fractions to isolate intracellular vs. extracellular metabolism .

Q. How can contradictory data on Cyclosporin A’s nephrotoxicity vs. protective effects in ischemia-reperfusion injury be resolved?

Contradictions arise from dose-dependent effects and model-specific variables:

  • Nephrotoxicity : Chronic high-dose exposure disrupts mitochondrial function, increasing reactive oxygen species (ROS) and tubular atrophy .
  • Protection : Acute low-dose use inhibits mitochondrial permeability transition pore (mPTP) opening during ischemia, reducing apoptosis . Methodological resolution :
  • Use this compound to standardize dosing in rodent models.
  • Pair histopathology (e.g., mitochondrial swelling ) with biomarkers (e.g., serum creatinine ).

Q. What experimental approaches elucidate this compound’s intracellular targets beyond calcineurin inhibition?

  • Affinity chromatography : Couple labeled cyclosporin to solid-phase resins to pull down binding partners (e.g., cyclophilins, mPTP components) .
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated T-cells to identify off-target immunomodulatory pathways .
  • Structural modeling : Use NMR data on cyclosporin conformations in polar solvents to predict interactions with non-canonical targets .

Q. How can researchers validate the positional integrity of 13C and deuterium labels in synthesized this compound?

  • NMR spectroscopy : Compare 13C chemical shifts with unlabeled cyclosporin to confirm label placement (e.g., methyl groups at positions 2 and 8) .
  • High-resolution MS : Analyze isotopic abundance patterns to verify deuterium retention (e.g., d4 at acetate moiety) .
  • Stability assays : Incubate in PBS or plasma at 37°C for 24–72 hours and re-measure isotopic ratios .

Q. What advanced statistical methods are recommended for analyzing dose-response data involving this compound?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50/IC50 .
  • Bootstrap resampling : Estimate confidence intervals for parameters in small-sample studies .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., varying cyclosporin doses + combinatorial therapies) .

Q. How can this compound be integrated into multi-omics studies of immunosuppression mechanisms?

  • Proteomics : Use SILAC (stable isotope labeling by amino acids) with cyclosporin-treated cells to quantify calcineurin pathway proteins .
  • Metabolomics : Track ATP/ADP ratios via 13C-labeled intermediates to assess mitochondrial toxicity .
  • Data integration : Apply pathway enrichment tools (e.g., Ingenuity IPA) to link proteomic and transcriptomic findings .

Q. What are the challenges in correlating in vitro potency of this compound with in vivo efficacy?

  • Plasma protein binding : Measure free drug concentrations using equilibrium dialysis, as cyclosporin’s lipophilicity reduces bioavailability .
  • Tissue penetration : Use labeled cyclosporin in biodistribution studies (e.g., whole-body autoradiography in rodents) .
  • Species differences : Compare metabolite profiles across human hepatocytes and animal models to extrapolate dosing .

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